N-(1H-indazol-4-yl)methanesulfonamide
Overview
Description
N-(1H-indazol-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol .
Mechanism of Action
Target of Action
N-(1H-indazol-4-yl)methanesulfonamide primarily targets the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis .
Biochemical Pathways
The affected pathways primarily include the cell cycle regulation and DNA damage response pathways . Downstream effects of these pathway alterations can include cell cycle arrest, apoptosis, or changes in cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on cell cycle regulation and DNA damage response. By modulating the activity of its target kinases, the compound can induce cell cycle arrest or apoptosis, potentially inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-4-yl)methanesulfonamide typically involves the reaction of indazole derivatives with methanesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
N-(1H-indazol-4-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-(1H-indazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(1H-indazol-3-yl)methanesulfonamide
- N-(1H-indazol-5-yl)methanesulfonamide
- N-(1H-indazol-6-yl)methanesulfonamide
These compounds share the indazole core structure but differ in the position of the methanesulfonamide group, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and potentially different biological effects .
Properties
IUPAC Name |
N-(1H-indazol-4-yl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWAWBWBXRPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326459 | |
Record name | N-(1H-indazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-08-4 | |
Record name | N-(1H-indazol-4-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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